2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde
Overview
Description
The compound “2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde” is a complex organic molecule. It contains a fluorophenyl group, an imidazobenzothiazole group, and a carbaldehyde group . This compound is likely to be a part of a larger class of compounds known as heterocycles, which are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Scientific Research Applications
Modulators of Multidrug Resistance
One significant application of derivatives closely related to this compound is their potential to overcome multidrug resistance in tumor cells. For instance, specific 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazoles have been investigated for their pharmaceutical activities, demonstrating potent activity for overcoming multidrug resistance. This suggests that our compound of interest may share similar properties or could be modified for such applications (S. Tasaka et al., 1997).
Antimicrobial and Antitumor Activities
Another area of interest is the compound's role in synthesizing new molecules with antimicrobial and antitumor activities. Research has shown that related benzothiazole derivatives exhibit excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains. This includes the design of novel molecules for potential use as therapeutic leads in generating new drug candidates (Mayura Kale and Deepak Mene, 2013).
Synthesis and Structural Analysis
The compound has also been a subject of interest in synthesis and structural analysis studies. For instance, the crystal and molecular structure of a closely related compound, 2-(4-fluorobenzyl)-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was described, highlighting its potential for further research in material science and molecular engineering (A. Banu et al., 2010).
Fluorescent Probes and Sensing Applications
Another intriguing application is in the field of fluorescent probes and sensing. For example, derivatives of benzothiazole have been developed for sensing applications, including magnesium and zinc cations, with sensitivity to pH changes. This suggests potential for the development of novel sensors and probes based on modifications of the compound (K. Tanaka et al., 2001).
Future Directions
The future directions for research on this compound could include further studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, if this compound shows promise in preliminary studies, it could be studied for potential applications in areas such as medicine .
Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis. Benzothiazole-based compounds have been found to have potent anti-tubercular activity . The specific target within the tuberculosis bacteria is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound likely binds to the active site of the DprE1 enzyme, thereby inhibiting its function and leading to the death of the bacteria .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme . This disruption in the pathway prevents the formation of the mycobacterial cell wall, which is crucial for the bacteria’s survival and proliferation .
Result of Action
The result of the compound’s action is the inhibition of the growth of the tuberculosis bacteria. By inhibiting the DprE1 enzyme, the compound prevents the formation of the mycobacterial cell wall, leading to the death of the bacteria .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-9H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJOWYKTIBBRBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132684 | |
Record name | 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182919-62-6 | |
Record name | 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182919-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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